6-(Aminomethyl)-4-cyclohexylmorpholin-3-one
CAS No.: 1017347-62-4
Cat. No.: VC3872291
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017347-62-4 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 6-(aminomethyl)-4-cyclohexylmorpholin-3-one |
| Standard InChI | InChI=1S/C11H20N2O2/c12-6-10-7-13(11(14)8-15-10)9-4-2-1-3-5-9/h9-10H,1-8,12H2 |
| Standard InChI Key | PRBPIHWLBDIBMV-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2CC(OCC2=O)CN |
| Canonical SMILES | C1CCC(CC1)N2CC(OCC2=O)CN |
Introduction
Key Findings
6-(Aminomethyl)-4-cyclohexylmorpholin-3-one (CAS 1017347-62-4) is a morpholinone derivative characterized by a cyclohexyl substituent at the 4-position and an aminomethyl group at the 6-position of the morpholine ring. With a molecular formula of and a molar mass of 212.29 g/mol, this compound exhibits structural features that suggest potential utility in pharmaceutical and chemical synthesis applications. While direct pharmacological data remain limited, its structural analogs and synthesis pathways provide critical insights into its reactivity and possible uses .
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s IUPAC name, 6-(aminomethyl)-4-cyclohexylmorpholin-3-one, reflects its core morpholinone scaffold modified with two functional groups:
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Cyclohexyl group: Positioned at the 4th carbon, contributing steric bulk and lipophilicity.
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Aminomethyl group: Located at the 6th carbon, introducing a primary amine capable of participating in hydrogen bonding and nucleophilic reactions .
Table 1: Physico-Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 212.29 g/mol | |
| Storage Conditions | Room temperature | |
| Canonical SMILES | C1C(NCC(=O)OCC1CN)C2CCCCC2 |
The morpholinone ring adopts a chair conformation, with the cyclohexyl group in an equatorial orientation to minimize steric strain. The aminomethyl group’s primary amine () enhances solubility in polar solvents and facilitates derivatization .
Physico-Chemical and Spectroscopic Data
Spectroscopic Characterization
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